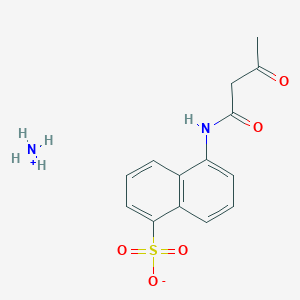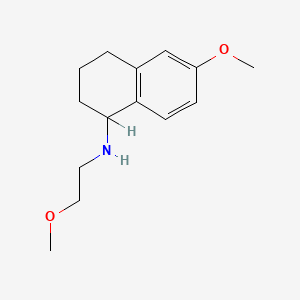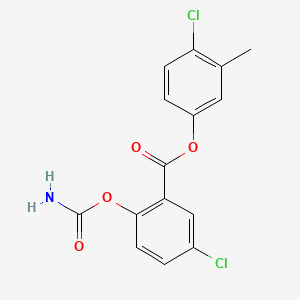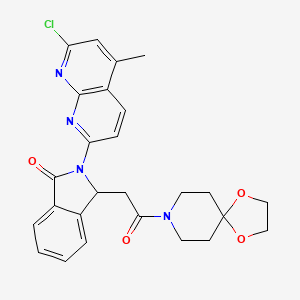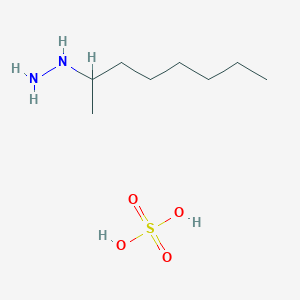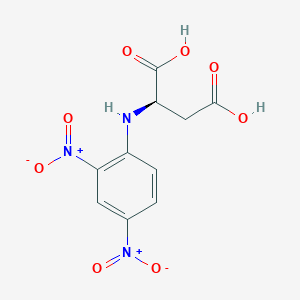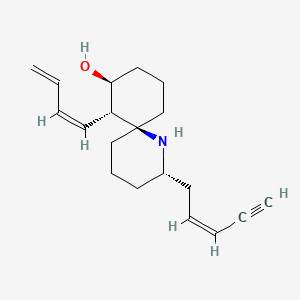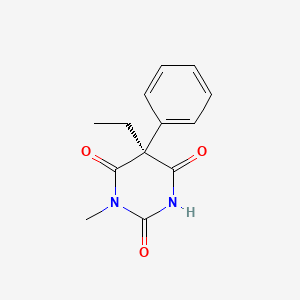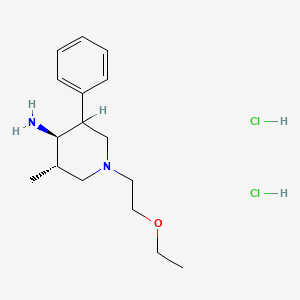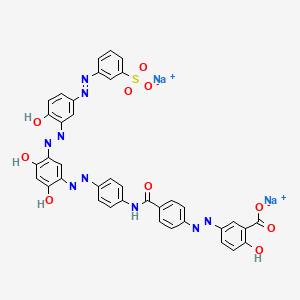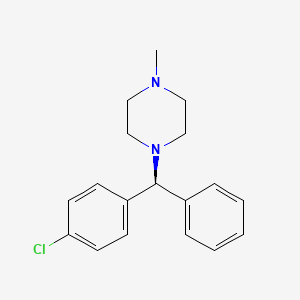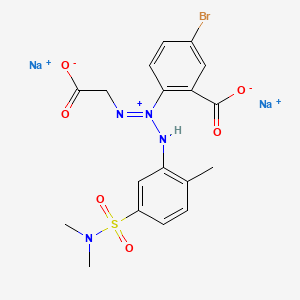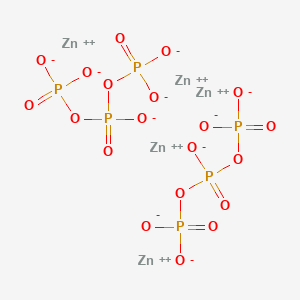
Zinc triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc triphosphate is an inorganic compound composed of zinc and triphosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in biological systems and its potential use as an antibacterial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc triphosphate can be synthesized through various methods, including the reaction of zinc salts with phosphoric acid or phosphate salts. One common method involves the reaction of zinc chloride with sodium triphosphate under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving zinc oxide and phosphoric acid. The reaction is carried out in reactors designed to handle large volumes of reactants and products. The resulting this compound is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc triphosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more of its phosphate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc phosphate, while reduction reactions may produce zinc metal and phosphoric acid.
Applications De Recherche Scientifique
Zinc triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: this compound is studied for its role in biological systems, particularly in enzyme function and cellular signaling pathways.
Industry: this compound is used in the production of coatings, ceramics, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of zinc triphosphate involves its interaction with biological molecules and cellular structures. In biological systems, this compound can bind to enzymes and other proteins, modulating their activity and function. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes.
Comparaison Avec Des Composés Similaires
Zinc triphosphate can be compared to other zinc-containing compounds, such as zinc phosphate and zinc oxide. While all these compounds contain zinc, they differ in their chemical structures and properties. This compound is unique due to its triphosphate groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Zinc phosphate: Known for its use in coatings and as a corrosion inhibitor.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.
Propriétés
Numéro CAS |
100576-21-4 |
|---|---|
Formule moléculaire |
O20P6Zn5 |
Poids moléculaire |
832.7 g/mol |
Nom IUPAC |
pentazinc;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/2H5O10P3.5Zn/c2*1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;/h2*(H,7,8)(H2,1,2,3)(H2,4,5,6);;;;;/q;;5*+2/p-10 |
Clé InChI |
NKCMAJJSYIFCHC-UHFFFAOYSA-D |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


